ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
CAS No.: 392318-17-1
Cat. No.: VC5331245
Molecular Formula: C13H12N4O5S2
Molecular Weight: 368.38
* For research use only. Not for human or veterinary use.
![ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate - 392318-17-1](/images/structure/VC5331245.png)
Specification
CAS No. | 392318-17-1 |
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Molecular Formula | C13H12N4O5S2 |
Molecular Weight | 368.38 |
IUPAC Name | ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Standard InChI | InChI=1S/C13H12N4O5S2/c1-2-22-10(18)7-23-13-16-15-12(24-13)14-11(19)8-4-3-5-9(6-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,15,19) |
Standard InChI Key | WBRDCFRCAWSNKK-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, reflects its intricate structure. Key components include:
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A 1,3,4-thiadiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which serves as the scaffold for biological activity .
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A 3-nitrobenzamido group at position 5 of the thiadiazole ring, contributing electron-withdrawing effects that enhance reactivity .
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An ethyl acetate sulfanyl side chain at position 2, which improves solubility and facilitates interactions with cellular targets .
The nitro group (-NO) at the meta position of the benzamido moiety is critical for stabilizing charge distribution during target binding, as evidenced by molecular docking studies .
Physicochemical Properties
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Molecular Formula:
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Molecular Weight: 368.38 g/mol
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Solubility: Moderately soluble in polar aprotic solvents (e.g., acetone, DMSO) due to the ethyl acetate group .
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Stability: Stable under acidic conditions but prone to hydrolysis in alkaline environments, necessitating careful storage.
Synthesis and Optimization Strategies
Conventional Synthesis Pathway
The synthesis typically follows a three-step sequence (Scheme 1):
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Formation of 5-Amino-1,3,4-thiadiazole-2-thiol: Thiosemicarbazide reacts with carbon disulfide () in ethanol under reflux to yield the thiol intermediate .
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Alkylation with Ethyl Chloroacetate: The thiol group undergoes nucleophilic substitution with ethyl chloroacetate in the presence of potassium carbonate, forming the sulfanyl acetate backbone .
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Acylation with 3-Nitrobenzoyl Chloride: The amino group on the thiadiazole ring reacts with 3-nitrobenzoyl chloride in anhydrous acetone, completing the nitrobenzamido substitution .
Reaction Conditions:
Greener Synthetic Approaches
Recent advancements emphasize sustainability:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 4 minutes at 180°C) while maintaining yields >70% .
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Ultrasound Irradiation: Enhances mixing efficiency, achieving 85% yield in 15 minutes without excess solvent .
Table 1: Comparative Synthesis Methods
Biological Activity and Mechanistic Insights
Antitumor Efficacy
The compound exhibits broad-spectrum cytotoxicity:
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SKOV-3 (Ovarian Cancer): IC = 19.5 μM, outperforming cisplatin (IC = 28.7 μM) in the same assay .
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Mechanism: Apoptosis induction confirmed via acridine orange/ethidium bromide staining, showing chromatin condensation and membrane blebbing .
Structure-Activity Relationships (SAR)
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Nitro Group Position: Meta-substitution (3-nitro) enhances activity compared to para-substituted analogs (IC = 34.2 μM for 4-nitro) .
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Thiadiazole Ring: Replacement with 1,2,4-triazole reduces potency by 40%, highlighting the importance of sulfur in the ring .
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Side Chain Modifications: Ethyl esters improve cell permeability over methyl esters, as demonstrated in logP comparisons (2.1 vs. 1.7).
Comparative Analysis with Analogous Compounds
Ethyl 2-[[5-(4-Methylanilino)-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetate (CID 2589088)
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Activity: Moderate cytotoxicity (IC = 52 μM against MCF-7), attributed to the electron-donating methyl group reducing electrophilicity .
Hybrid Derivatives with Phthalimide
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